molecular formula C7H10 B13731672 Tricyclo[4.1.0.01,3]heptane CAS No. 174-73-2

Tricyclo[4.1.0.01,3]heptane

Cat. No.: B13731672
CAS No.: 174-73-2
M. Wt: 94.15 g/mol
InChI Key: JEATYLXCUMDKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Early Investigations of Strained Polycyclic Hydrocarbons

The study of strained polycyclic hydrocarbons is built upon early theories of ring strain. In 1890, Adolf von Baeyer first proposed the concept, suggesting that deviations from ideal bond angles in cyclic compounds lead to instability. wikipedia.org His theory was based on the assumption of planar rings. wikipedia.org Around the same time, Hermann Sachse postulated that rings were not flat and could exist in formations like the "chair" conformation. wikipedia.org Later, Ernst Mohr combined these ideas to better explain the stability of six-membered rings and the energy levels of other cyclic systems. wikipedia.org

Ring strain is now understood as a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (van der Waals strain). wikipedia.org Small cycloalkanes, such as cyclopropane (B1198618) and cyclobutane, are classic examples of molecules with significant angle strain due to their compressed internal bond angles. wikipedia.org

The synthesis and study of highly strained molecules like bicyclo[1.1.0]butane marked a significant advancement in the field. nih.gov Bicyclo[1.1.0]butane, a colorless gas composed of two fused cyclopropane rings, is one of the most strained compounds that can be isolated on a large scale, with an estimated strain energy of 63.9 kcal/mol. wikipedia.org The first reported synthesis of a bicyclobutane derivative occurred in 1959, and its unique structure and high strain energy have fascinated chemists ever since. nih.govwikipedia.org The development of synthetic methods, such as the intramolecular Wurtz coupling used to prepare the parent hydrocarbon, was crucial for these early investigations. wikipedia.org These foundational studies into compounds like bicyclobutanes paved the way for the exploration of more complex and equally strained systems like Tricyclo[4.1.0.0¹˒³]heptane.

Significance of Tricyclo[4.1.0.0¹˒³]heptane within Contemporary Alicyclic Chemistry

Strained ring systems are of great interest to chemists due to the inherent ring strain that drives their reactivity, making them valuable in synthesis. nih.gov The release of strain upon bond breaking facilitates a wide range of chemical transformations. nih.gov Bicyclo[1.1.0]butanes, for example, are recognized as important building blocks for creating sp³-rich carbocycles and heterocycles, which are of increasing interest to medicinal chemists. nih.govnih.gov The unique reactivity of these strained bicycles has cemented their importance in organometallic chemistry. researchgate.net

Tricyclo[4.1.0.0¹˒³]heptane and its derivatives are part of this class of valuable strained molecules. Research has been conducted on the synthesis and reactivity of related compounds, such as tricyclo[4.1.0.0¹˒³]heptan-4-one. researchgate.netresearchgate.net The reactions of this ketone, including ring expansions with diazomethane (B1218177), have been examined to understand the migratory preferences of the strained framework, leading to new derivatives of the tricyclo[5.1.0.0¹˒³]octane ring system. researchgate.netresearchgate.net Furthermore, computational studies have been performed to calculate the relative stabilities and structures of isomers of tricyclo[4.1.0.0¹˒³]heptane, indicating its importance as a subject of theoretical investigation. researchgate.net The study of such strained systems contributes to a fundamental understanding of chemical reactivity and provides pathways to novel molecular architectures. core.ac.uksolubilityofthings.com

Fundamental Structural Characteristics and IUPAC Nomenclature Conventions for Tricyclo[4.1.0.0¹˒³]heptane Systems

Tricyclo[4.1.0.0¹˒³]heptane is a polycyclic hydrocarbon with the molecular formula C₇H₁₀. nih.gov Its structure is a tricyclic system containing a total of seven carbon atoms. The molecule can be conceptualized as a bicyclo[4.1.0]heptane (also known as norcarane) system with an additional zero-atom bridge between carbons 1 and 3, creating a fused cyclopropane ring.

The naming of tricyclic hydrocarbons follows specific IUPAC rules, which are an extension of the nomenclature for bicyclic systems. stackexchange.com The process involves:

Identifying the main ring and the main bridge, which together form a bicyclic system. The main ring should contain the maximum number of skeletal atoms. stackexchange.com

Identifying any secondary bridges. stackexchange.com

Using the prefix 'tricyclo' to indicate three rings. stackexchange.com

Placing numbers in brackets to denote the lengths of the bridges. The numbers represent the count of atoms in the two branches of the main ring, followed by the main bridge, and finally the secondary bridge. stackexchange.com

The attachment points of the secondary bridge to the main ring are indicated by superscript locants. stackexchange.com

The name concludes with the name of the acyclic hydrocarbon that has the same total number of carbon atoms. stackexchange.com

For Tricyclo[4.1.0.0¹˒³]heptane , the name is constructed as follows:

tricyclo : Indicates a three-ring system.

[4.1.0.0¹˒³] :

4 and 1 represent the number of carbon atoms in the two paths between the bridgehead atoms of the parent bicyclo[4.1.0]heptane system.

The first 0 indicates that the main bridge connecting the bridgehead atoms has zero carbons.

The 0¹˒³ indicates a secondary bridge of zero atoms connecting carbons 1 and 3 of the main bicyclic system.

heptane : Specifies that there are a total of seven carbon atoms in the structure. nih.gov

Computational studies have explored the geometries of tricyclo[4.1.0.0¹˒³]heptane isomers. For instance, calculations using the 3-21G basis set found the cis isomer to be significantly less stable (by 46 kcal/mol) than the known trans isomer. researchgate.net

Table of Compound Properties Below is a summary of key identifiers and computed properties for Tricyclo[4.1.0.0¹˒³]heptane.

PropertyValueSource
IUPAC Name tricyclo[4.1.0.0¹˒³]heptane nih.gov
Molecular Formula C₇H₁₀ nih.gov
CAS Number 174-73-2 nih.gov
Molar Mass 94.15 g/mol nih.gov
Exact Mass 94.078250319 Da nih.gov

Properties

CAS No.

174-73-2

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

tricyclo[4.1.0.01,3]heptane

InChI

InChI=1S/C7H10/c1-2-6-4-7(6)3-5(1)7/h5-6H,1-4H2

InChI Key

JEATYLXCUMDKCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC23C1C3

Origin of Product

United States

Synthetic Methodologies for Tricyclo 4.1.0.01,3 Heptane and Its Derivatives

Strategies for the Construction of the Tricyclo[4.1.0.0¹,³]heptane Ring System

The synthesis of the tricyclo[4.1.0.0¹,³]heptane ring system, a molecule of significant theoretical interest due to its inherent strain, has been approached through several creative strategies.

Carbene and Carbenoid Addition Reactions in Tricyclo[4.1.0.0¹,³]heptane Synthesis.caltech.eduwikipedia.org

A primary method for constructing the tricyclo[4.1.0.0¹,³]heptane skeleton involves the addition of carbenes or carbenoids to suitable olefinic precursors. lumenlearning.com These reactions typically involve the in-situ generation of a carbene, a neutral species with a divalent carbon atom, which then adds across a double bond to form a cyclopropane (B1198618) ring. libretexts.org

One notable approach involves the reaction of dichlorocarbene (B158193) or dibromocarbene with cyclopentadiene. caltech.edu However, under certain conditions, this reaction can lead to the formation of 6-halofulvenes as the major product instead of the desired tricyclo[4.1.0.0¹,³]heptane derivatives. caltech.edu The choice of base and carbene precursor is critical in directing the reaction towards the desired cyclopropanation. For instance, using haloform as the dihalocarbene precursor with potassium tert-butoxide has been found to favor the formation of fulvenes. caltech.edu

The Simmons-Smith reaction, which utilizes a carbenoid (a metal-complexed carbene), offers a more controlled method for cyclopropanation. libretexts.org This reaction, typically employing diiodomethane (B129776) and a zinc-copper couple, can be used to introduce a CH₂ group across a double bond in a stereospecific manner. libretexts.orglibretexts.org

Furthermore, intramolecular carbene additions have been explored. For example, the intramolecular addition of a complexed carbene intermediate has been proposed in the formation of the highly strained tricyclo[4.1.0.0⁴,⁶]heptane from specific precursors. researchgate.net

Ring Expansion and Contraction Approaches to Tricyclo[4.1.0.0¹,³]heptane Frameworks.researchgate.netacs.orgacs.org

Ring expansion and contraction reactions provide alternative pathways to the tricyclo[4.1.0.0¹,³]heptane system. wikipedia.orgetsu.edu These methods often involve the rearrangement of a pre-existing ring system to either enlarge or shrink it, ultimately leading to the target framework.

A key example of ring expansion is the reaction of tricyclo[4.1.0.0¹,³]heptan-4-one with diazomethane (B1218177). researchgate.netresearchgate.net This reaction proceeds via a ring expansion mechanism to yield derivatives of the tricyclo[5.1.0.0¹,³]octane ring system. researchgate.net Studies on this reaction have revealed that the migration of a cyclopropylcarbinyl group is favored over a cyclopropyl (B3062369) group. researchgate.net

Conversely, ring contraction strategies have also been investigated. Photolysis of 5-diazotricyclo[4.1.0.0¹,³]heptan-4-one in methanol (B129727) and dimethylamine (B145610) was explored as a potential route to the tricyclo[3.1.0.0¹,³]hexane ring system through ring contraction. researchgate.net However, this particular reaction did not yield the expected product, instead leading to a product derived from an unusual rearrangement process. researchgate.net

Multi-Step Synthetic Sequences to Tricyclo[4.1.0.0¹,³]heptane and its Analogues.lumenlearning.comlibretexts.org

The synthesis of tricyclo[4.1.0.0¹,³]heptane and its more complex analogues often necessitates multi-step synthetic sequences. vapourtec.com These sequences allow for the gradual construction of the intricate framework and the introduction of specific functionalities.

One documented synthesis of tricyclo[4.1.0.0¹,³]heptane involves a literature procedure with some modifications. caltech.edu This multi-step process encountered difficulties in the final reduction step using sodium borohydride, but more successful results were achieved with lithium aluminum hydride. caltech.edu

The synthesis of functionalized derivatives, such as the 4,5-disubstituted derivatives of tricyclo[4.1.0.0¹,³]heptane, also relies on multi-step pathways. acs.org For instance, the synthesis of the diol intermediate, a precursor to further functionalized analogues, begins with the acid-catalyzed reaction of 1,5-hexadiene-3,4-diol (B1670792) with 2,2-dimethoxypropane (B42991) to form an acetonide. acs.org Subsequent addition of dibromocarbene, followed by treatment with methyllithium (B1224462) and ozonolysis, leads to the desired tricyclic product. acs.org

Preparation of Functionalized Tricyclo[4.1.0.0¹,³]heptane Analogues.libretexts.orgacs.org

The synthesis of functionalized tricyclo[4.1.0.0¹,³]heptane analogues allows for the exploration of the chemical reactivity and potential applications of this unique ring system.

Several 4,5-disubstituted derivatives of tricyclo[4.1.0.0¹,³]heptane have been successfully synthesized. acs.org A key intermediate in these syntheses is a diol, which can be prepared through a multi-step sequence starting from 1,5-hexadiene-3,4-diol. acs.org This diol serves as a versatile precursor for introducing other functional groups.

The synthesis of tricyclo[4.1.0.0¹,³]heptan-4-one has also been reported. researchgate.netchemsrc.com This ketone is a valuable intermediate that can undergo further reactions, such as ring expansion with diazomethane, to generate more complex bridged spiropentanes. researchgate.netresearchgate.net Additionally, the synthesis of 5-diazo-tricyclo[4.1.0.0¹,³]heptane-4-one has been achieved, which can be a precursor for ring contraction studies. researchgate.netacs.org

Reactivity and Mechanistic Studies of Tricyclo 4.1.0.01,3 Heptane

Strain-Induced Reactivity Profiles in Tricyclo[4.1.0.0¹³]heptane Systems

The considerable ring strain inherent in the tricyclo[4.1.0.0¹³]heptane framework is a primary determinant of its chemical reactivity. This strain arises from the fusion of multiple small rings, leading to significant deviation from ideal bond angles. The cis isomer of tricyclo[4.1.0.0¹³]heptane has been calculated to be 46 kcal/mol less stable than the trans isomer, highlighting the energetic consequences of its geometry. researchgate.net This high level of strain makes the molecule susceptible to a variety of reactions that can alleviate this energetic burden.

The reactivity of tricyclo[4.1.0.0¹³]heptane is often characterized by the cleavage of its strained carbon-carbon bonds. This can be initiated by thermal energy, photochemical excitation, or interaction with chemical reagents. The resulting intermediates, often diradicals or species with significant charge separation, can then undergo a cascade of rearrangements to form more stable products. The strain-induced reactivity is not merely a curiosity but a tool that can be harnessed for the synthesis of complex molecular architectures.

Computational studies have been instrumental in understanding the strain and reactivity of these systems. For instance, calculations at the MP2/6-31G* level of theory have been used to explain experimental outcomes by elucidating the underlying energetic landscapes of reaction pathways. researchgate.net Such studies have shown that even subtle changes in substitution on the tricyclo[4.1.0.0¹³]heptane core can significantly influence the course of a reaction.

Unimolecular Rearrangements of Tricyclo[4.1.0.0¹³]heptane and its Derivatives

When subjected to heat, tricyclo[4.1.0.0¹³]heptane and its derivatives undergo a variety of unimolecular rearrangements. A notable example is the thermal isomerization of tricyclo[4.1.0.0¹³]heptane itself, which proceeds through the cleavage of one of the internal carbon-carbon bonds. researchgate.net This process typically requires elevated temperatures, reflecting the activation energy needed to break these strong, albeit strained, bonds.

For instance, the parent hydrocarbon, tricyclo[4.1.0.0¹⁴]octane, a related system, undergoes thermolysis at 140-180°C with an activation energy of 36.5 kcal/mol, leading to a mixture of products. researchgate.net Similarly, derivatives such as 2-methylenetricyclo[4.1.0.0¹³]heptane have been observed to undergo thermal gas-phase rearrangements, likely involving diradical intermediates. acs.org The specific products formed are often dependent on the substitution pattern of the starting material and the reaction conditions.

The lithium enolate of tricyclo[4.1.0.0¹³]heptan-4-one provides an interesting case study. This species, characterized by NMR spectroscopy at -80°C, rearranges to m-cresol (B1676322) at -65°C, demonstrating a facile thermal rearrangement pathway even at low temperatures. researchgate.net

Photochemistry offers an alternative means to induce rearrangements in tricyclo[4.1.0.0¹³]heptane systems. Irradiation with light can provide the energy necessary to access excited states, which often have different reactivity profiles compared to their ground state counterparts. These transformations can lead to unique and sometimes unexpected products. rsc.org

A key example is the photolysis of 5-diazotricyclo[4.1.0.0¹³]heptan-4-one. researchgate.net When photolyzed in methanol (B129727) and dimethylamine (B145610), this compound does not undergo the expected ring contraction. researchgate.net However, in dimethylamine, an unusual rearrangement product is formed. researchgate.net Matrix photolysis of the same diazo compound at 15 K resulted in the appearance of a new band in the infrared spectrum, suggestive of the formation of a ketene (B1206846) derivative of the previously unknown tricyclo[3.1.0.0¹³]hexane ring system. researchgate.netresearchgate.net This highlights the power of photochemical methods to generate highly reactive and novel molecular structures.

In another study, the photochemical reactions of chloranil (B122849) with tricyclo[4.1.0.0²⁷]heptane (Moore's hydrocarbon), a related strained system, were investigated. The reaction yielded several products, including cycloadducts and ethers, demonstrating the complex transformations that can be initiated by light. rsc.org

Ring-Opening and Ring-Contraction Reactions of Tricyclo[4.1.0.0¹³]heptane

The high strain energy of the tricyclo[4.1.0.0¹³]heptane system makes it prone to both ring-opening and ring-contraction reactions. These reactions are often driven by the formation of more stable, less strained products.

Ring-opening reactions can be initiated by various reagents. For example, diazomethane (B1218177) ring expansion of tricyclo[4.1.0.0¹³]heptan-4-one provides a route to three-carbon-bridged spiropentanes. researchgate.net This reaction involves the insertion of a methylene (B1212753) group into one of the rings, leading to an expanded and less strained system.

Electrophilic and Nucleophilic Reactivity of Tricyclo[4.1.0.0¹³]heptane and its Functionalized Forms

The unique electronic structure of tricyclo[4.1.0.0¹³]heptane, arising from its strained bonds, influences its reactivity towards both electrophiles and nucleophiles. The electron density in the strained C-C bonds can exhibit some "p-character," making them susceptible to attack by electrophiles.

Reactions with electrophiles often lead to addition products where the tricyclic framework is opened. For example, the reaction of tricyclo[4.1.0.0¹³]heptan-4-one with m-chloroperoxybenzoic acid (m-CPBA), a source of electrophilic oxygen, results in the formation of derivatives of the tricyclo[5.1.0.0¹³]octane ring system. researchgate.net

Nucleophilic attack typically occurs at carbon atoms that are part of a functional group or at a position that can relieve strain upon bond formation. The reaction of tricyclo[4.1.0.0¹³]heptan-4-one with diazomethane, for instance, involves nucleophilic attack of the diazomethane at the carbonyl carbon, followed by ring expansion. researchgate.net

Investigation of Migratory Aptitudes and Selectivity in Tricyclo[4.1.0.0¹³]heptane Reactions

In the rearrangements of substituted tricyclo[4.1.0.0¹³]heptane derivatives, the question of which group migrates becomes crucial. The migratory aptitude of different groups can provide valuable insights into the reaction mechanism and the electronic nature of the transition states.

Studies on the reactions of tricyclo[4.1.0.0¹³]heptan-4-one with diazomethane and m-CPBA have shed light on the relative migratory aptitudes of different groups in this system. researchgate.net In these reactions, the migration of a cyclopropylcarbinyl group was found to be favored over the migration of a cyclopropyl (B3062369) group. researchgate.net This preference can be rationalized by considering the relative ability of these groups to stabilize the positive charge that develops at the migration origin in the transition state.

Computational studies have also been employed to understand and predict migratory preferences. By calculating the energies of different transition states, it is possible to determine the most likely reaction pathway and thus the group that is most likely to migrate. These theoretical predictions can then be compared with experimental results to refine our understanding of these complex rearrangements.

Structural Elucidation and Conformational Analysis of Tricyclo 4.1.0.01,3 Heptane

Advanced Spectroscopic Techniques for Tricyclo[4.1.0.0¹'³]heptane Structure Determination

A combination of sophisticated analytical methods has been instrumental in unequivocally determining the structure of tricyclo[4.1.0.0¹'³]heptane and its derivatives. These techniques provide complementary information, from connectivity and stereochemistry to precise geometric parameters.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments in Tricyclo[4.1.0.0¹'³]heptane

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate stereochemical and connectivity details of tricyclo[4.1.0.0¹'³]heptane systems. Both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.

In derivatives of tricyclo[4.1.0.0¹'³]heptane, the relative stereochemistry of substituents can be deduced from ¹³C NMR spectroscopy. For instance, the cis stereochemistry of certain 4,5-disubstituted derivatives has been established using this method. acs.org The chemical shifts of the carbon atoms within the tricyclic framework are sensitive to the orientation of the substituents, allowing for the differentiation between isomers.

¹H NMR spectroscopy provides information on the proton environments and their connectivity. The splitting patterns observed in high-resolution spectra, arising from spin-spin coupling between neighboring protons, are invaluable for confirming the arrangement of atoms within the molecule. chemguide.co.uk While specific detailed spectral data for the parent tricyclo[4.1.0.0¹'³]heptane is not extensively documented in the provided results, the principles of NMR spectroscopy are fundamental to the structural characterization of its derivatives.

Table 1: Representative NMR Data for Tricycloheptane Derivatives

Compound Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment Reference
A 4,5-disubstituted tricyclo[4.1.0.0¹'³]heptane derivative ¹³C Varies - - Ring carbons acs.org

Note: Specific chemical shift values are highly dependent on the exact derivative and solvent used.

X-ray Crystallographic Analysis for Precise Geometrical Data and Stereochemical Confirmation of Tricyclo[4.1.0.0¹'³]heptane Derivatives

X-ray crystallography stands as the definitive method for obtaining precise geometrical data and unequivocally confirming the stereochemistry of tricyclo[4.1.0.0¹'³]heptane derivatives in the solid state. This technique provides a three-dimensional map of electron density, from which atomic coordinates, bond lengths, and bond angles can be determined with high accuracy.

The first X-ray crystal structure of a functionalized derivative of tricyclo[4.1.0.0¹'³]heptane confirmed the cis stereochemistry that had been previously deduced by ¹³C NMR spectroscopy. acs.org This analysis revealed that the geometry of the tricyclo[4.1.0.0¹'³]heptane ring system is not significantly altered by the presence of oxygen atoms bonded to the bridging carbons. acs.org For example, in a thiocarbonate derivative, the C2-C8 bond was found to be slightly shorter than in the parent compound, leading to a marginally larger C4-C5-C6 bond angle. acs.org

X-ray crystallography has also been crucial in characterizing more complex systems incorporating the tricyclo[4.1.0.0¹'³]heptane skeleton, providing essential data for understanding their reactivity and properties. researchgate.net

Table 2: Selected Bond Distances and Angles from X-ray Crystallography of a Tricyclo[4.1.0.0¹'³]heptane Derivative

Parameter Value Reference
C2-C8 bond length Slightly shorter than in parent compound acs.org

Electron Diffraction Studies for Gas-Phase Structural Characterization of Tricyclo[4.1.0.0¹'³]heptane

Gas-phase electron diffraction is a vital technique for determining the molecular structure of volatile compounds, providing insights into their geometry free from the packing forces present in a crystal lattice. osti.gov An electron diffraction study of gaseous tricyclo[4.1.0.0¹'³]heptane has been conducted, yielding valuable structural parameters for the molecule in its isolated state. anu.edu.au

This experimental data is crucial for validating and refining computational models of the molecule's structure. researchgate.net The results from electron diffraction provide a benchmark for theoretical calculations and contribute to a more complete understanding of the molecule's inherent geometry. anu.edu.au Ultrafast gas electron diffraction (UGED) is an emerging technique with the potential to study the dynamics of such molecules on a femtosecond timescale. rsc.org

Conformational Space and Isomerism in Tricyclo[4.1.0.0¹'³]heptane Systems

The rigid, strained framework of tricyclo[4.1.0.0¹'³]heptane limits its conformational flexibility. However, the possibility of stereoisomerism exists, particularly in substituted derivatives.

Theoretical calculations have been employed to investigate the relative stabilities of different isomers of the tricyclo[4.1.0.0¹'³]heptane ring system. For instance, calculations using the 3-21G basis set indicated that the cis isomer of a related tricycloheptane is significantly less stable (by 46 kcal/mol) than the known trans isomer. researchgate.net These computational studies, when compared with experimental data from techniques like electron diffraction, provide a deeper understanding of the conformational preferences and the energetic landscape of these systems. researchgate.net

The introduction of substituents on the tricyclo[4.1.0.0¹'³]heptane core can lead to various diastereomers, the relative stereochemistry of which, as discussed previously, can be determined using spectroscopic methods like NMR and confirmed by X-ray crystallography. acs.org The inherent strain and unique geometry of the tricyclo[4.1.0.0¹'³]heptane skeleton often direct the stereochemical outcome of chemical reactions, leading to the preferential formation of specific isomers.

Theoretical and Computational Chemistry Studies of Tricyclo 4.1.0.01,3 Heptane

Quantum Chemical Investigations of Tricyclo[4.1.0.0¹˒³]heptane Electronic Structure and Bonding

Quantum chemical methods have been instrumental in elucidating the intricate electronic structure and bonding nature of Tricyclo[4.1.0.0¹˒³]heptane. These computational approaches allow for a detailed examination of its molecular orbitals and the distribution of electron density.

A variety of sophisticated computational methods have been employed to model Tricyclo[4.1.0.0¹˒³]heptane and its derivatives. Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have provided foundational knowledge about this molecule. Specifically, Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) level calculations have been utilized. researchgate.net

Density Functional Theory (DFT), a method that maps the electron density to determine the energy of a system, has also been applied to investigate this compound. These calculations, often performed in conjunction with various basis sets, offer a balance between computational cost and accuracy. The calculated vibrational frequencies from these studies help confirm that the predicted geometries correspond to minimum energy structures on the potential energy surface. researchgate.net Theoretical predictions of chemical shifts using these methods have also been shown to reflect the unusual stereochemistry of the molecule, particularly at the bridgehead carbon atoms. researchgate.net

Computational Method Basis Set Application
Hartree-Fock (HF)6-31G Geometry Optimization, Energy Calculations researchgate.net
Møller-Plesset (MP2)6-31G, 6-31G(d,p), 6-311++G(d,p)Geometry Optimization, Energy Calculations researchgate.net
Density Functional Theory (DFT)6-31G(d,p), 6-311++G(d,p)Geometry Optimization, Vibrational Frequencies researchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the bonding within Tricyclo[4.1.0.0¹˒³]heptane. The combination of atomic orbitals leads to the formation of molecular orbitals that extend over the entire molecule. Analysis of these orbitals reveals significant insights into the nature of the chemical bonds. Theoretical data indicates that for molecules in this family, three carbon atoms are situated approximately in a plane with the corresponding bridgehead atom, highlighting the unusual configuration that departs significantly from the ideal tetrahedral geometry. researchgate.net This strained arrangement influences the hybridization and overlap of atomic orbitals, leading to unique bonding characteristics that are reflected in the MO diagram.

Quantification of Strain Energy in Tricyclo[4.1.0.0¹˒³]heptane and Related Strained Systems

The compact, polycyclic structure of Tricyclo[4.1.0.0¹˒³]heptane results in substantial ring strain. Quantifying this strain energy is crucial for understanding its stability and reactivity. Computational methods provide a powerful tool for this purpose.

One approach involves calculating the gas-phase standard state enthalpy of formation (ΔfH°(g)). For Tricyclo[4.1.0.0¹˒³]heptane, the enthalpy of formation has been calculated using the Gaussian-4 (G4) composite method, which is a high-accuracy computational chemistry technique. acs.org Another theoretical approach for computing strain energies involves the use of computational group equivalents to establish a "strain-free" reference energy. swarthmore.edu The difference between the molecule's calculated total energy and this reference energy provides a measure of the strain energy. swarthmore.edu

Compound Property Value Computational Method
Tricyclo[4.1.0.0¹˒³]heptaneGas-Phase Standard State Enthalpy of Formation241.6 kJ/molG4 acs.org

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes for Tricyclo[4.1.0.0¹˒³]heptane Transformations

Computational modeling is essential for mapping the complex reaction pathways of strained molecules like Tricyclo[4.1.0.0¹˒³]heptane. While studies on the parent molecule are limited, research on its derivatives provides valuable insights into its reactivity.

For instance, the reactions of Tricyclo[4.1.0.0¹˒³]heptan-4-one with diazomethane (B1218177) and m-chloroperoxybenzoic acid (m-CPBA) have been examined computationally. researchgate.net These studies aimed to determine the relative reactivity and the migratory aptitudes of different groups within the molecule during ring expansion reactions. The results indicated that the migration of a cyclopropylcarbinyl group is favored over the migration of a cyclopropyl (B3062369) group, leading to new derivatives of the Tricyclo[5.1.0.0¹˒³]octane ring system. researchgate.net

Furthermore, the photolysis of 5-diazotricyclo[4.1.0.0¹˒³]heptan-4-one has been computationally investigated. researchgate.net These studies explored potential ring contraction pathways and other unusual rearrangement processes, providing a detailed picture of the energy landscape for these transformations. researchgate.net

Predictive Studies for Novel Tricyclo[4.1.0.0¹˒³]heptane Isomers and Derivatives

Theoretical calculations are not only used to study known molecules but also to predict the properties and potential stability of novel, yet-to-be-synthesized isomers and derivatives.

Computational studies have been performed on isomeric forms of Tricyclo[4.1.0.0¹˒³]heptane. For example, calculations using the 3-21G basis set were conducted on the cis and trans isomers of Tricyclo[4.1.0.0¹˒³]heptane. researchgate.net The cis isomer was found to be significantly less stable than the known trans isomer by 46 kcal/mol, suggesting it would be a challenging synthetic target. researchgate.net Additionally, theoretical investigations have explored hypothetical molecules with similar structural motifs, such as Tricyclo[3.2.0.0¹˒³]heptane. researchgate.net DFT analysis of its plausible decomposition routes suggests that it could be a viable synthetic target. researchgate.net These predictive studies guide synthetic chemists by identifying potentially stable and interesting new molecules for future research.

Broader Impact and Synthetic Utility of Tricyclo 4.1.0.01,3 Heptane in Organic Chemistry

Tricyclo[4.1.0.0¹’³]heptane as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The inherent strain within the tricyclo[4.1.0.0¹’³]heptane framework makes it a reactive and versatile intermediate for the construction of more complex molecular structures. Functionalized derivatives of this parent hydrocarbon serve as key precursors in various synthetic transformations.

The synthesis of 4,5-disubstituted derivatives of tricyclo[4.1.0.0¹’³]heptane has been a focal point of research, enabling the introduction of diverse functionalities onto the strained core. acs.org For instance, the diol derivative, tricyclo[4.1.0.0¹’³]heptane-4,5-diol, has been utilized as an intermediate in the synthesis of other complex molecules. acs.org

A particularly notable application is the use of tricyclo[4.1.0.0¹’³]heptan-4-one in ring expansion reactions. The reaction with diazomethane (B1218177), for example, provides a convenient route to three-carbon-bridged spiropentanes, specifically derivatives of the tricyclo[5.1.0.0¹’³]octane ring system. researchgate.net This transformation highlights the migratory aptitude of the cyclopropylcarbinyl group over the cyclopropyl (B3062369) group within this strained system. researchgate.net

Furthermore, photolysis of derivatives like 5-diazotricyclo[4.1.0.0¹’³]heptan-4-one has been explored. researchgate.net While these reactions did not lead to the expected ring contraction to a tricyclo[3.1.0.0¹’³]hexane system, they resulted in interesting molecular rearrangements, showcasing the unique reactivity imparted by the strained tricyclic core. researchgate.net Matrix photolysis at low temperatures, however, has shown evidence for the formation of a ketene (B1206846) derivative of the elusive tricyclo[3.1.0.0¹’³]hexane ring system. researchgate.net

The synthetic utility is further demonstrated by the conversion of these intermediates into other valuable building blocks. For example, the post-functionalization of the tricyclo[4.1.0.0¹’³]heptane scaffold has been used to create stable ester/acid building blocks for further synthetic elaboration. scribd.com

Precursor Compound Reagent(s) Resulting Structure/Product Significance
Tricyclo[4.1.0.0¹’³]heptan-4-oneDiazomethaneTricyclo[5.1.0.0¹’³]octane derivativesConvenient route to three-carbon-bridged spiropentanes researchgate.net
5-Diazotricyclo[4.1.0.0¹’³]heptan-4-onePhotolysis in dimethylamine (B145610)Product of unusual rearrangementDemonstrates unique reactivity pathways of the strained system researchgate.net
5-Diazotricyclo[4.1.0.0¹’³]heptan-4-oneMatrix photolysis (15 K)Putative cyclopropylketene derivativePotential access to the highly strained tricyclo[3.1.0.0¹’³]hexane system researchgate.net
Functionalized Tricyclo[4.1.0.0¹’³]heptanePost-functionalization reactionsStable ester/acid building blocksProvides versatile intermediates for further synthesis scribd.com

Contributions of Tricyclo[4.1.0.0¹’³]heptane Research to the Understanding of Strained Ring Chemistry

The study of tricyclo[4.1.0.0¹’³]heptane and its derivatives has provided significant insights into the nature of chemical bonding and reactivity in highly strained systems. acs.org The molecule contains a highly-strained spiropentane unit bridged by two carbons, leading to considerable angle and torsional strain. actachemscand.org

Computational and experimental studies have been crucial in quantifying the strain energy of this molecule. Ab initio calculations and methods for converting these energies into heats of formation have been applied to tricyclo[4.1.0.0¹’³]heptanes to understand their thermodynamic properties. swarthmore.edumdpi-res.com These theoretical models are essential for predicting the stability and reactivity of such strained hydrocarbons.

The reactivity of tricyclo[4.1.0.0¹’³]heptane derivatives serves as a probe for understanding the behavior of strained bonds. The preference for cyclopropylcarbinyl migration over cyclopropyl migration in ring expansion reactions of tricyclo[4.1.0.0¹’³]heptan-4-one is a direct consequence of the electronic and steric environment created by the strained framework. researchgate.net These experimental findings, supported by molecular orbital calculations, contribute to a deeper understanding of reaction mechanisms in strained polycyclic systems. researchgate.net

Area of Contribution Key Findings and Insights Methods Used
Thermodynamics of Strain Quantification of strain energy and heats of formation. swarthmore.edumdpi-res.comAb initio calculations, computational group equivalents. swarthmore.edu
Molecular Structure Precise determination of bond lengths, bond angles, and stereochemistry. The geometry of the core ring system is largely unaffected by substituents on the bridge. acs.orgSingle-crystal X-ray analysis, ¹³C NMR spectroscopy. acs.org
Reaction Mechanisms Elucidation of migratory preferences (cyclopropylcarbinyl vs. cyclopropyl) in ring expansion reactions, revealing unique rearrangement pathways. researchgate.netExperimental reaction studies, photolysis, molecular orbital calculations. researchgate.net
Bonding in Strained Systems Provides a tangible model for studying the properties of highly distorted C-C bonds within a bridged spiropentane framework. actachemscand.orgSpectroscopic analysis, theoretical calculations. researchgate.net

Comparative Studies and Relationships with Other Highly Strained Polycyclic Hydrocarbons

The unique structural features and high strain energy of tricyclo[4.1.0.0¹’³]heptane invite comparisons with other classes of strained polycyclic hydrocarbons, such as other bridged spiropentanes and fenestranes.

Bridged Spiropentanes: Tricyclo[4.1.0.0¹’³]heptane is itself a two-carbon bridged spiropentane. acs.orgacs.org Its chemistry is often discussed in the broader context of this class of molecules. For example, the diazomethane ring expansion of its ketone derivative provides a route to three-carbon-bridged spiropentanes. researchgate.net Comparing the reactivity and stability of tricyclo[4.1.0.0¹’³]heptane with spiropentanes featuring different bridge lengths and functionalities helps to delineate the influence of the bridge on the properties of the spiropentane core. Theoretical calculations have been used to compare the structures and relative energies of various bridged systems, providing a systematic understanding of how strain is distributed within these molecules. researchgate.net

Fenestranes: Fenestranes are another class of highly strained molecules characterized by a central quaternary carbon atom common to four fused rings. Tricyclo[4.1.0.0¹’³]heptane is sometimes referred to by the trivial name [3.5.3]fenestrane, highlighting its structural relationship to this family of compounds. anu.edu.au This nomenclature points to the arrangement of rings around the core structure. While not a "true" fenestrane with a central tetracoordinate carbon, its compact, fused-ring structure embodies a high degree of strain reminiscent of fenestranes. Studies on the strain energies of molecules like tricyclo[4.1.0.0¹’³]heptane contribute to the broader understanding of strain in polycyclic systems, which is a central theme in fenestrane chemistry. swarthmore.edu The investigation into molecules with planar or inverted tetracoordinated carbons, a key feature of highly strained fenestranes, provides a theoretical framework within which the strain of tricyclo[4.1.0.0¹’³]heptane can be contextualized. epdf.pub

The comparative analysis of these different strained systems, through both experimental and computational methods, allows for the development of general principles governing the relationship between structure, strain, and reactivity in polycyclic organic molecules.

Compound Class Structural Relationship to Tricyclo[4.1.0.0¹’³]heptane Key Points of Comparison
Bridged Spiropentanes Tricyclo[4.1.0.0¹’³]heptane is a two-carbon bridged spiropentane. acs.orgReactivity of the spiropentane core is modulated by the bridge size and functionalization. researchgate.net
Fenestranes Also known by the trivial name [3.5.3]fenestrane. anu.edu.auShares the characteristic of high ring strain due to its compact, fused-ring structure. Studies contribute to the general understanding of strain in such systems. swarthmore.eduepdf.pub

Q & A

Q. How are conflicting thermochemical datasets for tricyclic hydrocarbons reconciled?

  • Methodology : Comparative analysis of hydrogenation enthalpies (e.g., ΔrH=130±0.8kJ/mol\Delta_r H^\circ = -130 \pm 0.8 \, \text{kJ/mol} in isooctane vs. 136.3±2.2kJ/mol-136.3 \pm 2.2 \, \text{kJ/mol} in hexane) identifies solvent effects and experimental artifacts. Statistical error propagation and meta-analyses harmonize discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.